![molecular formula C14H18N2O3 B5630378 3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives, closely related to the target compound, has been explored through various methods. One effective approach involves a one-pot oxidizing process using sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA), leading to a yield of 60%-70%. This method has proven to be convenient and efficient for preparing dihydropyrimidine derivatives with significant biological activities, such as anti-HIV reverse transcriptase (RT) and integrase (IN) activities (Xiaowan Tang et al., 2015).
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives has been elucidated using techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS). The pyrimidine rings in these compounds are nearly planar, with benzene rings nearly perpendicular to the pyrimidine ring, demonstrating the compounds' complex structural features (N. El‐Brollosy et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving dihydropyrimidine derivatives encompass various synthesis methods, including the use of catalysts like l-proline in aqueous media to achieve good to excellent yields. These methods highlight the versatility and reactivity of dihydropyrimidine derivatives in chemical synthesis (Hamid Mofakham et al., 2013).
Physical Properties Analysis
The physical properties of dihydropyrimidine derivatives, including their crystal structures, have been studied. The detailed analysis of these properties provides insights into the compounds' stability, crystallinity, and potential for forming supramolecular assemblies, crucial for their application in material science and pharmaceuticals (M. Fonari et al., 2004).
Chemical Properties Analysis
The chemical properties of dihydropyrimidine derivatives, such as reactivity, catalytic activity, and potential biological effects, have been explored through synthetic approaches and biological evaluations. These studies contribute to understanding the derivatives' functionalities and potential as building blocks in organic synthesis and as active compounds in biological applications (V. Udayakumar et al., 2017).
properties
IUPAC Name |
3-(3-phenylmethoxypropyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-8-15-14(18)16(13)9-4-10-19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLORMJZIYICNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione |
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